

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2,6-difluorobenzonitrile**

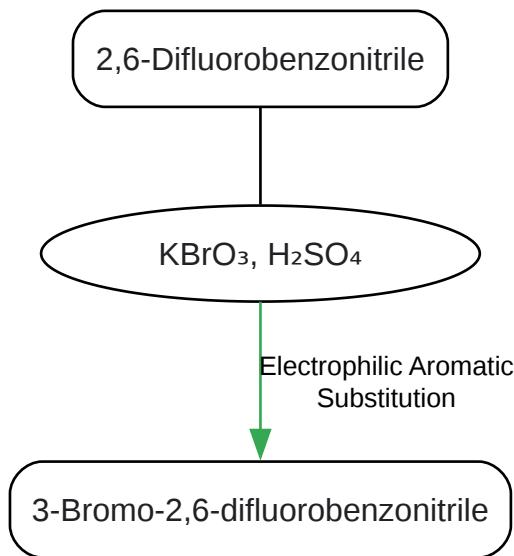
Cat. No.: **B1527084**

[Get Quote](#)

3-Bromo-2,6-difluorobenzonitrile is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a nitrile group, two activating fluorine atoms, and a synthetically versatile bromine atom—provides chemists with a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring, while the bromine atom serves as a key handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this important chemical building block, tailored for researchers and development scientists.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. **3-Bromo-2,6-difluorobenzonitrile** is a solid at room temperature with a defined molecular structure that dictates its reactivity.


Property	Value	Source
CAS Number	1250444-23-5	[1] [2] [3]
Molecular Formula	C ₇ H ₂ BrF ₂ N	[2]
Molecular Weight	218.00 g/mol	[2]
Appearance	White to light yellow solid	[1]
Storage Temperature	Room Temperature	[1]

Synthesis Pathway: Electrophilic Bromination

The most direct synthesis of **3-Bromo-2,6-difluorobenzonitrile** involves the electrophilic bromination of its readily available precursor, 2,6-difluorobenzonitrile. The strong deactivating and ortho-, para-directing effects of the fluorine atoms, combined with the meta-directing nitrile group, channel the incoming electrophile to the C3 position.

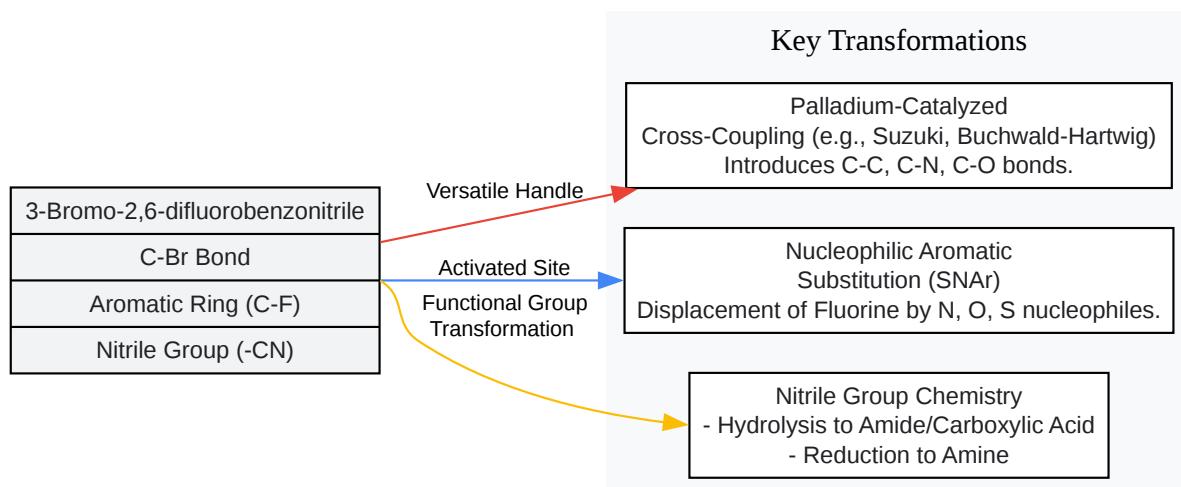
A common and effective laboratory-scale procedure utilizes potassium bromate in a strong acid medium.[\[1\]](#) The sulfuric acid acts as both a solvent and a catalyst, protonating the bromate to generate the active brominating species.

Diagram of Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Bromo-2,6-difluorobenzonitrile** from 2,6-difluorobenzonitrile.

Detailed Experimental Protocol


Adapted from ChemicalBook Synthesis Data.[\[1\]](#)

- Reaction Setup: To a 2 L four-necked flask equipped with a mechanical stirrer, add 600 mL of 60% sulfuric acid.
- Substrate Addition: While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile. Maintain the temperature below 35°C during the addition.
- Brominating Agent Addition: Under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions. The controlled addition is crucial to manage the reaction exotherm.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This reaction can take 5-6 days to reach completion.
- Workup and Quenching: Prepare 800 mL of a 20% ice-brine solution. Slowly and carefully pour the reaction mixture into the ice brine. The product will precipitate out.
- Purification: Filter the crude orange-colored product and wash it sequentially with a 5% sodium bisulfite (NaHSO_3) solution (to quench any remaining bromine), water, and a saturated sodium carbonate (Na_2CO_3) solution until the washings are neutral.
- Final Isolation: Dry the product over anhydrous sodium sulfate, filter, and concentrate the solvent by rotary evaporation. The resulting light yellow liquid can be further purified by reduced-pressure distillation, collecting the fraction at 58-62°C to yield the final white solid product.[\[1\]](#)

Chemical Reactivity and Synthetic Utility

The true value of **3-Bromo-2,6-difluorobenzonitrile** lies in its trifunctional nature, offering three distinct points for chemical modification. This versatility makes it a cornerstone intermediate for building molecular diversity.

Diagram of Reactivity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Bromo-2,6-difluorobenzonitrile | 1250444-23-5 [chemicalbook.com]
- 2. 3-Bromo-2,6-difluorobenzonitrile [oakwoodchemical.com]
- 3. 3-Bromo-2,6-difluorobenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block for Complex Molecule Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1527084#key-properties-of-3-bromo-2-6-difluorobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com